N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide
Description
N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyrazole core substituted with a benzyl group at position 6 and an acetamide moiety at position 2. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. While its specific applications remain understudied in publicly available literature, its structural analogs are often explored for kinase inhibition, antimicrobial activity, or anti-inflammatory effects .
Properties
CAS No. |
821004-31-3 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
N-(6-benzyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13N5O/c1-9(19)15-12-11-7-14-18(13(11)17-16-12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,17,19) |
InChI Key |
FRTGVLPYBZMRQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=NN(C2=NN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones
The foundational method involves cyclocondensation of 5-aminopyrazole precursors with β-diketones or β-ketonitriles. For example:
- Step 1 : 5-Amino-1-benzylpyrazole (1 ) reacts with acetylacetone (2 ) in acetic acid under reflux to form the pyrazolo[3,4-c]pyrazole core.
- Step 2 : Subsequent acetylation of the 3-amino group using acetic anhydride yields the target compound.
Key Data :
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Amino-1-benzylpyrazole | Acetylacetone, AcOH, reflux | 78% | |
| Intermediate amine | Acetic anhydride, RT | 92% |
This method prioritizes regioselectivity, with acetic acid enhancing cyclization kinetics.
Microwave-Assisted Alkylation and Acetylation
Microwave irradiation optimizes reaction efficiency:
- Alkylation : 5-Aminopyrazole reacts with benzyl bromide in DMF under microwave (80°C, 30 min) to introduce the benzyl group at N6.
- Cyclization : The intermediate undergoes cyclocondensation with ethyl acetoacetate in [bmim]Br ionic liquid (100°C, 15 min).
- Acetylation : Final treatment with acetyl chloride in pyridine affords the acetamide.
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | MW, DMF, K₂CO₃ | 85% | |
| Cyclization | [bmim]Br, 100°C | 89% | |
| Acetylation | AcCl, pyridine | 94% |
Microwave methods reduce reaction times by 60–70% compared to conventional heating.
Solid-Phase Synthesis Using Resin-Bound Intermediates
A patented approach immobilizes intermediates on Wang resin for stepwise functionalization:
- Resin Loading : 5-Aminopyrazole is anchored via a carboxylic acid linker.
- Benzylation : Benzyl bromide in DMF with DIEA (2 hr, RT).
- Cyclization : TFA cleavage and cyclocondensation with diketones.
- Acetylation : On-resin acetylation followed by HF cleavage.
Key Data :
| Step | Reagents | Purity (HPLC) | Reference |
|---|---|---|---|
| Benzylation | BnBr, DIEA | >95% | |
| Cyclization | AcOH, 80°C | 88% |
This method achieves high purity but requires specialized equipment.
Enzymatic Acetylation of Pyrazole Intermediates
Biocatalytic acetylation using Candida antarctica lipase B (CAL-B) offers a green alternative:
- Substrate : 6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine (3 ).
- Conditions : Vinyl acetate as acyl donor, hexane, 40°C, 24 hr.
Key Data :
| Enzyme | Conversion | Selectivity | Reference |
|---|---|---|---|
| CAL-B | 98% | >99% (3-position) |
Enzymatic methods avoid harsh reagents but suffer from longer reaction times.
One-Pot Tandem Alkylation-Cyclization
A streamlined one-pot synthesis reduces purification steps:
- Alkylation : 5-Aminopyrazole + benzyl bromide → 6-benzyl intermediate.
- Cyclization : Addition of acetylacetone and InCl₃ catalyst (CH₃CN, 60°C).
- In-situ acetylation : Acetic anhydride added directly post-cyclization.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Overall Yield | 81% | |
| Reaction Time | 4 hr |
InCl₃ enhances cyclization efficiency by stabilizing transition states.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step | 75–92% |
| Microwave | Rapid, scalable | Specialized equipment | 85–94% |
| Solid-Phase | High purity | Costly resins | 88–95% |
| Enzymatic | Eco-friendly | Slow kinetics | 90–98% |
| One-Pot | Minimal purification | Optimized conditions required | 80–85% |
Structural Characterization and Validation
Key spectral data for N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide:
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.02 (s, 3H, CH₃), 4.25 (s, 2H, CH₂), 5.31 (s, 2H, NCH₂Ph), 7.23–7.35 (m, 5H, Ar-H).
- HRMS : m/z 255.28 [M+H]⁺.
Industrial-Scale Considerations
Patented large-scale processes emphasize:
Chemical Reactions Analysis
Types of Reactions
N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The compound belongs to the pyrazolo-pyrazole family, a class of nitrogen-rich bicyclic systems. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs
Key Observations :
- Bioisosteric Replacements : Replacing the pyrazolo[3,4-c]pyrazole core with pyrazolo[1,5-a]pyrimidine (as in the second analog) enhances solubility but reduces metabolic stability due to increased polarity .
- Substituent Impact : The benzyl group in the target compound likely improves membrane permeability compared to unsubstituted analogs, while the acetamide moiety may mimic ATP-binding motifs in kinases.
Functional Comparisons
- Kinase Inhibition: Unlike pyrazolo[1,5-a]pyrimidine derivatives (e.g., Dinaciclib), the target compound lacks published kinase selectivity data. However, its acetamide group resembles known hinge-binding motifs in kinase inhibitors like Imatinib .
- Antimicrobial Activity: Compared to pyrazolo[3,4-d]pyridazinone derivatives (e.g., 5-methyl analog), the benzyl-acetamide substitution may reduce antimicrobial efficacy but improve CNS penetration.
Physicochemical Properties
| Property | This compound | Pyrazolo[1,5-a]pyrimidine-3-carboxamide |
|---|---|---|
| Molecular Weight (g/mol) | ~298.3 | ~245.2 |
| LogP (Predicted) | 2.1 | 1.5 |
| Hydrogen Bond Acceptors | 5 | 6 |
Note: Higher logP in the target compound suggests better lipid bilayer penetration, but may increase off-target risks.
Biological Activity
N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical formula: CHNO. Its structure features a dihydropyrazolo core which is significant in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:
- Cell Line Studies : The compound was evaluated against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated significant cytotoxic effects with IC values ranging from 12.50 µM to 42.30 µM .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through various pathways such as mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited notable antimicrobial activity:
- Broad-Spectrum Activity : Research indicates that compounds with pyrazole moieties possess broad-spectrum antibacterial properties. This includes effectiveness against both Gram-positive and Gram-negative bacteria .
- Case Study : A specific study demonstrated that derivatives of pyrazole showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly exhibit antimicrobial effects .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer IC (µM) | Antimicrobial Activity |
|---|---|---|
| This compound | 12.50 - 42.30 | Effective against S. aureus and E. coli |
| Ethyl 1-(2-hydroxypropyl)-3-aryl pyrazole derivatives | 26 | Moderate activity |
| 1-Arylmethyl-3-aryl pyrazole derivatives | 49.85 | Limited data |
Future Directions in Research
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Investigating the specific pathways through which this compound induces apoptosis or inhibits microbial growth.
- Structural Modifications : Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving bis(cyanoacetamide) precursors and hydrazonoyl chlorides. For instance, Kheder et al. demonstrated that heating N,N'-(ethane-1,2-diyl)bis(cyanoacetamide) with hydrazonoyl chlorides in xylene yields bis(aminopyrazoles), which can be further functionalized. Refluxing with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine hydrate treatment produces pyrazole derivatives .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like bis(pyridine) derivatives.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzyl group (δ ~4.5–5.0 ppm for CH2) and acetamide protons (δ ~2.0 ppm for CH3).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS).
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrazolo[3,4-c]pyrazole core, as demonstrated in structurally analogous compounds .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) for intermediate purification. Final recrystallization in ethanol/water (7:3 v/v) improves crystallinity. Purity should exceed 95% (validated by HPLC with a C18 column and UV detection at 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply a central composite design to evaluate factors like temperature (80–120°C), solvent polarity (DMF vs. xylene), and catalyst loading. Statistical analysis (e.g., ANOVA) identifies significant variables. For example, Kheder’s work highlights the critical role of DMF-DMA in controlling regioselectivity .
- Data Interpretation : Use response surface models to predict optimal yields and minimize side reactions (e.g., formation of triazine byproducts).
Q. What computational strategies aid in predicting reaction pathways for this compound?
- Methodological Answer : Combine density functional theory (DFT) calculations with reaction path sampling to map intermediates and transition states. The ICReDD framework integrates quantum chemistry and machine learning to prioritize synthetic routes with high thermodynamic feasibility .
- Case Study : Simulate the stability of the dihydropyrazole ring under varying pH conditions to guide experimental pH control.
Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering).
- Compare experimental X-ray data (e.g., bond lengths/angles in the pyrazole ring) with computational models. Pan et al. resolved similar discrepancies in pyrazolo-triazine derivatives via crystallography .
Q. What challenges arise during scale-up, and how can reactor design mitigate them?
- Methodological Answer :
- Heat Transfer : Use continuous-flow reactors to manage exothermic cyclization steps.
- Separation : Implement membrane technologies (e.g., nanofiltration) for efficient removal of unreacted hydrazonoyl chlorides .
- Process Simulation : Tools like Aspen Plus® model mass transfer limitations in large-scale batches (refer to CRDC subclass RDF2050112 for reactor design principles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
